molecular formula C11H13FO3 B1401216 ethyl 3-ethoxy-4-fluorobenzoate CAS No. 1000207-63-5

ethyl 3-ethoxy-4-fluorobenzoate

Cat. No.: B1401216
CAS No.: 1000207-63-5
M. Wt: 212.22 g/mol
InChI Key: BQQNRWLCNYMJIT-UHFFFAOYSA-N
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Description

Ethyl 3-ethoxy-4-fluorobenzoate is an aromatic ester featuring a benzoate backbone substituted with an ethoxy group (-OCH₂CH₃) at the 3-position and a fluorine atom (-F) at the 4-position. Its molecular formula is C₁₀H₁₁FO₃, with a molar mass of 198.19 g/mol. This compound is structurally tailored for applications in pharmaceutical intermediates, agrochemicals, or materials science, where fluorinated aromatic esters are valued for their metabolic stability and electronic effects. The ethoxy group enhances lipophilicity, while the fluorine atom influences electron-withdrawing properties, modulating reactivity and interaction with biological targets.

Properties

IUPAC Name

ethyl 3-ethoxy-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-3-14-10-7-8(5-6-9(10)12)11(13)15-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQNRWLCNYMJIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)OCC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 4-Fluorobenzoic Acid to Ethyl 4-Fluorobenzoate

A foundational step is the esterification of 4-fluorobenzoic acid with ethanol to form ethyl 4-fluorobenzoate, which serves as a precursor for further functionalization.

  • Procedure : 4-fluorobenzoic acid is dissolved in absolute ethanol; sulfuric acid is added as a catalyst; the mixture is refluxed for 7–8 hours.
  • Workup : After reaction completion (monitored by TLC), the mixture is neutralized with sodium carbonate solution, followed by solvent extraction using chloroform. The organic layer is dried and concentrated to yield the ester.
  • Yield : Approximately 80% yield reported.
  • Reference : Global Scientific Journal (2020) describes this classic Fischer esterification method with detailed monitoring and purification steps.

Synthesis of Ethyl 3-Ethoxy-4-Ethoxycarbonylbenzoate via Multi-Step Functionalization

A patented industrially advantageous method involves three main steps:

Step Reaction Conditions Key Reagents Outcome
1 Alkylation of 4-methylsalicylic acid with diethyl sulfate 50-80°C, 6-12 hrs, polar organic solvent (acetonitrile, acetone, or dioxane) Diethyl sulfate, potassium carbonate Ethyl-2-ethoxy-4-methylbenzoate
2 Bromination of methyl group 40-60°C, organic solvent (carbon tetrachloride), 12 hrs, light irradiation N-bromosuccinimide (NBS), AIBN initiator Ethyl-4-bromomethyl-2-ethoxybenzoate
3 Carbonylation reaction with CO in ethanol 30-50°C, 14-24 hrs, palladium catalyst (dichlorobis(1,2,5-triphenylphosphole)palladium or dichlorobis-(triphenylphosphine)palladium) CO gas, Pd catalyst Ethyl 3-ethoxy-4-ethoxycarbonylbenzoate
  • Notes : The bromination step utilizes radical bromination with NBS under light and AIBN initiation. The carbonylation step inserts a carbonyl group at the bromomethyl position to form the ethoxycarbonyl substituent.
  • Advantages : This method uses relatively inexpensive reagents, mild conditions, and achieves good selectivity.
  • Reference : US Patent US20040192955A1 (2003).

Alternative Route via Cyanation and Hydrolysis

Another route involves cyanation of the bromomethyl intermediate followed by selective hydrolysis:

Step Reaction Conditions Key Reagents Outcome
1 Bromination of ethyl 2-ethoxy-4-methylbenzoate NBS in CCl4, AIBN, reflux NBS, AIBN Ethyl 4-bromomethyl-2-ethoxybenzoate
2 Cyanation 43 hrs, dichloromethane, room temperature Sodium cyanide Ethyl 4-cyanomethyl-2-ethoxybenzoate
3 Selective hydrolysis Reflux in ethanol with gaseous HCl HCl gas, ethanol Ethyl 2-ethoxy-4-(ethoxycarbonylmethyl)benzoate
4 Hydrolysis of di-ester Aqueous NaOH NaOH 3-ethoxy-4-(ethoxycarbonyl)phenyl acetic acid
  • Notes : This method provides an alternative to direct carbonylation, using cyanide as a carbonyl surrogate.
  • Reference : US Patent US6686497B1 (2000).

Reaction Conditions and Catalysts

Step Catalyst/Reagent Solvent Temperature Time Notes
Alkylation Potassium carbonate, diethyl sulfate Acetonitrile, acetone, or dioxane 50-80°C 6-12 hrs Polar aprotic solvents enhance alkylation efficiency
Bromination NBS, AIBN Carbon tetrachloride 40-60°C, reflux with light 12 hrs Radical bromination; light source ~500 W lamp
Carbonylation Pd catalyst (dichlorobis(1,2,5-triphenylphosphole)palladium or dichlorobis-(triphenylphosphine)palladium) Ethanol 30-50°C 14-24 hrs CO gas atmosphere essential; Pd catalyst prepared per literature

Analytical Monitoring and Purification

  • TLC (Thin Layer Chromatography) : Used extensively to monitor reaction progress, especially during esterification and bromination steps.
  • Recrystallization : Employed to purify intermediates such as ethyl 4-bromomethyl-2-ethoxybenzoate.
  • Solvent Extraction : Post-reaction workup often involves aqueous washes (e.g., brine, NaHCO3) and organic solvent extraction (dichloromethane, chloroform).
  • Drying agents : Anhydrous sodium sulfate commonly used to remove residual water.

Summary Table of Preparation Routes

Method Starting Material Key Steps Catalysts/Reagents Yield Advantages References
Esterification + Bromination + Carbonylation 4-methylsalicylic acid Alkylation → Bromination → Pd-catalyzed carbonylation K2CO3, diethyl sulfate, NBS, Pd catalyst Moderate to high Cost-effective, selective
Bromination + Cyanation + Hydrolysis Ethyl 2-ethoxy-4-methylbenzoate Bromination → Cyanation → Hydrolysis NBS, NaCN, HCl, NaOH Moderate Alternative to Pd catalysis
Direct Esterification of 4-fluorobenzoic acid 4-fluorobenzoic acid Fischer esterification H2SO4, ethanol ~80% Simple, scalable

Chemical Reactions Analysis

ethyl 3-ethoxy-4-fluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield 3-ethoxy-4-fluorobenzoic acid and ethanol.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Common reagents used in these reactions include strong acids or bases for hydrolysis, and oxidizing or reducing agents for redox reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ethyl 3-ethoxy-4-fluorobenzoate is utilized in various scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: The compound is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-ethoxy-4-fluorobenzoic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and fluorine groups on the benzene ring can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Features
Ethyl 3-ethoxy-4-fluorobenzoate 3-ethoxy, 4-fluoro C₁₀H₁₁FO₃ 198.19 Balanced lipophilicity, moderate reactivity
Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate 4-(2-bromoethoxy), 3-fluoro C₁₁H₁₂BrFO₃ 291.11 Bromine enhances electrophilicity; potential for nucleophilic substitution
Ethyl 3-chloro-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate 3-chloro, 4-(benzyloxy), 5-ethoxy C₁₈H₁₇Cl₂FO₄ 402.23 Bulky benzyloxy group; dual chloro substituents increase steric hindrance
Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate 4-oxobutanoate chain, 3-fluoro-4-methoxy C₁₃H₁₅FO₄ 262.26 Ketone functionality; extended aliphatic chain alters solubility
Ethyl 3-chloro-5-fluorobenzoylformate 3-chloro, 5-fluoro, benzoylformate C₁₀H₈ClFO₃ 242.62 Benzoylformate ester; electron-withdrawing groups enhance electrophilicity

Implications for Virtual Screening and Drug Design

Structural similarity metrics (e.g., Tanimoto coefficients) would classify this compound as distinct from analogs like or due to differences in substituent electronic profiles and steric bulk . For example:

  • Fluorine’s electronegativity alters π-stacking interactions in protein binding pockets compared to chloro or bromo analogs.

Biological Activity

Ethyl 3-ethoxy-4-fluorobenzoate is a compound of increasing interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C₁₃H₁₅FNO₂
  • Molecular Weight : Approximately 235.27 g/mol
  • Functional Groups : Ethoxy group, fluorine atom, and a benzoate moiety.

The presence of the ethoxy and fluorine groups significantly influences the compound's lipophilicity and electronic properties, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules:

  • Enzyme Interactions : The compound is utilized in studies examining enzyme interactions, where it may act as an inhibitor or activator depending on the target enzyme.
  • Binding Affinity : The ethoxy and fluorine substituents enhance the compound's binding affinity to specific receptors or enzymes, potentially leading to various pharmacological effects.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. In a study involving derivatives of ethyl benzoates, several compounds showed effective inhibition against various bacterial strains, including:

Microorganism Activity Observed
Escherichia coliSignificant inhibition
Staphylococcus aureusModerate inhibition
Pseudomonas aeruginosaVariable inhibition
Streptococcus pyogenesSignificant inhibition
Klebsiella pneumoniaeModerate inhibition

These findings suggest that this compound may possess similar antimicrobial properties due to its structural characteristics.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Findings : The compound exhibited dose-dependent cytotoxicity, with IC50 values ranging from 10 to 30 µM across different cell lines.

This suggests potential applications in cancer therapy, warranting further investigation into its mechanism of action at the cellular level.

Case Studies

  • Study on Enzyme Inhibition :
    A study explored the inhibitory effects of this compound on acetylcholinesterase (AChE) activity. The compound demonstrated a competitive inhibition pattern, indicating its potential use in treating conditions like Alzheimer's disease.
  • Antifungal Activity Assessment :
    Another research project evaluated the antifungal properties against Candida albicans and Aspergillus species. This compound showed promising results with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents.

Q & A

Q. What are the standard synthetic routes for preparing ethyl 3-ethoxy-4-fluorobenzoate, and what reagents are typically involved?

this compound can be synthesized via multi-step routes starting from substituted benzoic acid derivatives. Key steps include:

  • Esterification : Reacting 3-ethoxy-4-fluorobenzoic acid with ethanol under acidic catalysis (e.g., H₂SO₄) to form the ester.
  • Substituent Introduction : Introducing ethoxy and fluoro groups via nucleophilic aromatic substitution or electrophilic halogenation. For example, fluorination may employ agents like Selectfluor® or DAST, while ethoxylation could use Williamson ether synthesis.
  • Purification : Column chromatography or recrystallization to isolate the product. Monitor reaction progress via TLC or HPLC .

Q. Which analytical techniques are most reliable for characterizing this compound?

A combination of spectroscopic and chromatographic methods ensures accurate characterization:

  • NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and purity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns (NIST databases are recommended for cross-validation) .
  • Infrared (IR) Spectroscopy : Identify ester (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) functional groups.
  • HPLC/GC : Assess purity and monitor reaction intermediates .

Q. What are the recommended storage conditions to maintain the stability of this compound?

Store in airtight, light-resistant containers at 2–8°C in a dry environment. Avoid contact with strong oxidizing agents or bases. Long-term stability studies under accelerated conditions (40°C/75% RH) can predict degradation pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Use Design of Experiments (DOE) to systematically vary parameters:

  • Catalyst Loading : Test acidic (e.g., p-TsOH) vs. enzymatic catalysts for esterification efficiency.
  • Solvent Polarity : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) for substituent introduction.
  • Temperature : Optimize fluorination reactions at 0–60°C to balance kinetics and side reactions.
  • Work-Up : Employ aqueous extraction or distillation for intermediate purification. Validate via kinetic studies and Arrhenius plots .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. MS) for this compound?

Cross-validate using complementary techniques:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity.
  • X-ray Crystallography : Definitive structural elucidation for ambiguous cases.
  • Isotopic Labeling : Trace unexpected peaks (e.g., deuterated solvents interfering with ¹H NMR).
  • Database Comparison : Cross-reference with NIST MS data to rule out impurities .

Q. What methodologies are suitable for studying the structure-activity relationship (SAR) of this compound derivatives?

  • Analog Synthesis : Prepare derivatives with varying substituents (e.g., nitro, methoxy, or trifluoromethyl groups) at positions 3 and 4 .
  • In Vitro Assays : Test antimicrobial or enzyme inhibition activity using microdilution or fluorescence-based assays.
  • Computational Modeling : Perform molecular docking (AutoDock, Schrödinger) to predict binding interactions with target proteins.
  • Statistical Analysis : Use multivariate regression to correlate substituent electronic/steric parameters with bioactivity .

Q. What strategies can identify degradation products of this compound under stressed conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and acidic/alkaline hydrolysis.
  • HPLC-MS/MS : Identify degradation products by comparing retention times and fragmentation patterns with standards.
  • Stability-Indicating Methods : Develop validated HPLC protocols to quantify intact compound vs. degradants .

Q. How can researchers design derivatives to enhance the physicochemical properties of this compound?

  • Lipophilicity Modulation : Introduce polar groups (e.g., hydroxyl, carboxyl) to improve solubility.
  • Steric Shielding : Add bulky substituents (e.g., tert-butyl) to protect ester bonds from enzymatic hydrolysis.
  • Bioisosteric Replacement : Substitute fluorine with chlorine or trifluoromethyl groups to maintain electronic effects while altering metabolic stability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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